1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione is an organic compound with the molecular formula C10H7ClF3NO2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and a butane-1,3-dione moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like microbial fatty acid synthase (fas) .
Mode of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Biochemical Pathways
Pathways activated by similar compounds include microbial fatty acid synthase (fas), a multidomain enzyme complex . Reduction in FAS anabolic capacity is anticipated to exert pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the Gram-negative, Gram-positive, and mycobacterial cell walls .
Pharmacokinetics
The in vitro adme properties and in vivo pharmacokinetic profiles of similar compounds have been highlighted .
Result of Action
Similar compounds have been reported to thwart bacterial growth .
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with butane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione can be compared with similar compounds such as:
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methylpiperazine: This compound has a similar pyridine core but with a piperazine moiety instead of butane-1,3-dione.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: This compound has an ethanone group instead of butane-1,3-dione, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c1-5(16)2-8(17)9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMZPBSSPWALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363328 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866132-24-3 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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